Home > Products > Screening Compounds P18214 > 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid -

6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Catalog Number: EVT-4174552
CAS Number:
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-1,4-dihydro-7-methyl-4-oxo-quinoline-3-carboxylic acid (Nalidixic Acid)

  • Compound Description: Nalidixic acid is a quinolone antibiotic used to treat urinary tract infections. It works by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. []
  • Relevance: Nalidixic acid was used as a starting material to synthesize a series of chiral linear carboxamide derivatives, some of which included a peptide linkage. This research aimed to explore the potential of incorporating peptide linkages into carboxamides for various applications, including pharmaceutical development. While 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not directly related to nalidixic acid, it shares the carboxylic acid functionality and the potential for forming amide derivatives. []

5-Amino-1,3,4-thiadiazole-2-sulfonamide

  • Compound Description: This compound is a known carbonic anhydrase inhibitor, demonstrating activity against both hCA-I and hCA-II isozymes. [, ]
  • Relevance: Researchers synthesized amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide with pyrazole carboxylic acids and found them to be more potent carbonic anhydrase inhibitors than the parent compound. This research highlights the potential of exploring amide derivatives for enhancing biological activity. 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid also contains a sulfonamide moiety, suggesting a potential for similar biological activities or further modification to explore carbonic anhydrase inhibition. [, ]

Acetazolamide

  • Compound Description: Acetazolamide is a well-established carbonic anhydrase inhibitor used clinically for various conditions, including glaucoma and altitude sickness. [, ]
  • Relevance: Acetazolamide served as a reference compound in the study investigating pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide as carbonic anhydrase inhibitors. The new amide derivatives displayed higher potency than acetazolamide. This research emphasizes the importance of exploring structural modifications to enhance the efficacy of carbonic anhydrase inhibitors. While not directly structurally related to 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, the study underscores the potential of targeting carbonic anhydrase through different structural classes containing a sulfonamide group. [, ]

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It demonstrated significant pulmonary and systemic vasodilator effects in rats, showing promise for treating pulmonary hypertension. []
  • Relevance: SB-772077-B was compared with other Rho kinase inhibitors, highlighting the structural diversity within this class of compounds. Although 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not a Rho kinase inhibitor, this study emphasizes the importance of exploring different chemical classes and structural modifications for developing new therapeutic agents targeting specific biological pathways. Both compounds share a cyclic structure and an amino group, hinting at the possibility of modifying 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid to target Rho kinase. []

Y-27632 (trans-4-[(1R)-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide dihydrochloride)

  • Compound Description: Y-27632 is another Rho kinase inhibitor used in the research evaluating SB-772077-B. It was less potent than SB-772077-B in decreasing pulmonary and systemic arterial pressures. []
  • Relevance: The comparison between SB-772077-B and Y-27632 highlights the significance of specific structural features for the potency and selectivity of Rho kinase inhibitors. While 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not directly related to Y-27632, the study emphasizes the impact of structural variations on biological activity and the potential for exploring modifications of 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid to target Rho kinase. Both compounds share a cyclohexane ring and a carboxylic acid derivative functionality, suggesting potential avenues for structural modification. []

Fasudil (5-(1,4-diazepane-1-sulfonyl)isoquinoline)

  • Compound Description: Fasudil is a Rho kinase inhibitor used clinically for treating cerebral vasospasm. []
  • Relevance: Fasudil was included in the study comparing the efficacy of different Rho kinase inhibitors, further demonstrating the structural diversity within this class. Although 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not a Rho kinase inhibitor, the study highlights the importance of exploring different chemical classes for therapeutic development. Both compounds contain a sulfonyl group, suggesting a potential starting point for modifying 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid to target Rho kinase. []

1-({[6-{4-chloro-3-[3-(dimethylamino)propoxy]phenyl}-5-(2-methylphenyl)pyridin-2-yl]carbonyl}amino) cyclohexanecarboxylic acid hydrochloride (SAR101099)

  • Compound Description: SAR101099 is a potent, selective, and orally long-acting UII receptor antagonist. It demonstrated renoprotective and cardioprotective effects in preclinical models of chronic kidney disease and heart failure. []
  • Relevance: SAR101099 highlights the potential of targeting the urotensinergic system for treating chronic kidney disease and related cardiovascular pathologies. Although 6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid does not target this system, the study underscores the importance of exploring different receptor targets and chemical classes for therapeutic development. Both compounds share a cyclohexane ring and a carboxylic acid derivative functionality, suggesting potential avenues for structural modification to explore new biological activities. []

Properties

Product Name

6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

IUPAC Name

6-[[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C21H22N2O5S/c1-14-6-12-17(13-7-14)29(27,28)23-16-10-8-15(9-11-16)22-20(24)18-4-2-3-5-19(18)21(25)26/h2-3,6-13,18-19,23H,4-5H2,1H3,(H,22,24)(H,25,26)

InChI Key

ZMGHLLPWDMAKED-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.